molecular formula C21H27Cl2N3O2 B607435 Fenazinel Dihydrochloride CAS No. 685138-02-7

Fenazinel Dihydrochloride

Cat. No.: B607435
CAS No.: 685138-02-7
M. Wt: 424.366
InChI Key: GPYZYULAYCHILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenazinel dihydrochloride (FD) is a novel neuroprotective agent developed for stroke treatment, currently in Phase I clinical trials . Synthesized by Shanghai Institute of Pharmaceutical Industry (SIPI), FD is derived from a piperazine-phenacyl scaffold via a multi-step process involving condensation of 1-formylpiperazine with phenacyl chloride, achieving an overall yield of 42% .

Properties

CAS No.

685138-02-7

Molecular Formula

C21H27Cl2N3O2

Molecular Weight

424.366

IUPAC Name

N-benzyl-2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)acetamide dihydrochloride

InChI

InChI=1S/C21H25N3O2.2ClH/c25-20(19-9-5-2-6-10-19)16-23-11-13-24(14-12-23)17-21(26)22-15-18-7-3-1-4-8-18;;/h1-10H,11-17H2,(H,22,26);2*1H

InChI Key

GPYZYULAYCHILN-UHFFFAOYSA-N

SMILES

O=C(NCC1=CC=CC=C1)CN2CCN(CC(C3=CC=CC=C3)=O)CC2.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fenazinel dihydrochloride;  SIPI-5052;  SIPI 5052;  SIPI5052

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Efficacy in Cerebral Ischemia Models

Compound Infarct Area Reduction SOD Activity Increase Optimal Dose (mg/kg) Administration Window
Fenazinel Dihydrochloride 45–50% 30–40% 1–2 1–3 hours
Nimodipine 30% Not reported 2 ≤1 hour
Cinnamamide Derivatives Not reported 15–20% N/A N/A

Table 2: Structural and Mechanistic Comparison

Compound Core Structure Primary Target Clinical Use
This compound Piperazine-phenacyl NMDA receptors, oxidative stress Stroke (Phase I)
Phenelzine Dihydrochloride Phenethylhydrazine MAO enzymes Depression
Trientine Dihydrochloride Ethylenediamine Copper ions Wilson’s disease

Q & A

Q. What validated analytical methods are recommended for assessing the purity of Fenazinel Dihydrochloride in preclinical studies?

Residual organic solvents in this compound can be quantified using headspace gas chromatography (HS-GC) with an HP-624 capillary column. This method ensures rapid, sensitive, and accurate detection of solvents like ethanol or acetone, critical for confirming compound purity in compliance with pharmacopeial standards. Method validation parameters (e.g., linearity, recovery rates) should align with ICH guidelines .

Q. What experimental models are suitable for evaluating the neuroprotective efficacy of this compound?

The stroke-prone spontaneously hypertensive rat (SHRSP) model is widely used. In this model, this compound (1–10 mg/kg/d, intraperitoneal) delays stroke onset, improves neuronal deficit scores, and prolongs survival. Key endpoints include stroke latency, post-stroke survival time, and histopathological analysis of brain tissue .

Q. How should researchers design dose-ranging studies for this compound in neuroprotection assays?

Use a three-dose regimen (e.g., 1, 3, and 10 mg/kg/d) to establish a dose-response relationship. Intraperitoneal administration ensures consistent bioavailability. Monitor plasma biomarkers (e.g., phosphocreatine kinase) to assess cardiac toxicity thresholds, as observed in prior preclinical trials .

Advanced Research Questions

Q. How can structural modifications of this compound mitigate hERG channel-related cardiac risks while retaining neuroprotective activity?

Replace the diketone-piperazine moiety with cinnamamide derivatives to reduce hERG binding affinity. For example, compound 9d (a cinnamamide-piperazine analog) retains neuroprotection (comparable to Fenazinel in hypoxia models) but shows lower hERG inhibition (IC₅₀ = 8.64 µM vs. 0.43 µM for its metabolite M1). Validate using in vitro hERG patch-clamp assays and in vivo ECG monitoring in rodent models .

Q. What mechanisms explain the contradictory data on this compound’s efficacy in acute vs. chronic stroke models?

Discrepancies may arise from differences in blood-brain barrier permeability and metabolic clearance rates . In acute models (e.g., MCAO), rapid drug distribution is critical, whereas chronic models (e.g., SHRSP) require sustained exposure. Use pharmacokinetic profiling (e.g., AUC, Cₘₐₓ) and metabolite analysis (e.g., M1 quantification) to correlate exposure levels with efficacy/toxicity .

Q. How should researchers address batch-to-batch variability in this compound’s neuroprotective effects?

Implement quality-by-design (QbD) principles during synthesis. Control critical parameters like residual solvents (via HS-GC ), crystallinity (via XRD), and particle size distribution. Use orthogonal assays (e.g., in vitro glutamate-induced neuronal injury models) to confirm batch consistency before advancing to in vivo studies .

Q. What strategies optimize the balance between this compound’s antioxidant activity and pro-arrhythmic potential?

Conduct ROS scavenging assays (e.g., DCFH-DA for intracellular ROS) alongside cardiac safety screens (e.g., Langendorff heart preparations). Prioritize analogs with >50% ROS inhibition at concentrations below the hERG IC₅₀ threshold. Computational modeling (e.g., molecular docking to hERG vs. Nrf2 pathways) can guide structural optimization .

Methodological Considerations

  • Data Contradiction Analysis : Use Bland-Altman plots to assess agreement between neuroprotective efficacy (e.g., infarct volume reduction) and cardiac toxicity endpoints (e.g., QT interval prolongation) across studies .
  • Experimental Replicability : Adopt ARRIVE 2.0 guidelines for in vivo studies, including randomization, blinding, and power analysis for SHRSP cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenazinel Dihydrochloride
Reactant of Route 2
Reactant of Route 2
Fenazinel Dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.